N-(4-acetylphenyl)-2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2S/c1-4-19-15-22-16(20-5-2)26-17(23-15)24-25-18(26)29-10-14(28)21-13-8-6-12(7-9-13)11(3)27/h6-9H,4-5,10H2,1-3H3,(H,21,28)(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEWLFYGOIYWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetamide is a complex organic compound that combines various structural features including an acetylphenyl group and a thioacetamide moiety linked to a triazole-triazine core. This unique structure suggests potential for diverse biological activities, which have been the subject of recent research.
Structural Characteristics
The molecular formula of this compound is C18H22N8O2S with a molecular weight of 414.5 g/mol. The compound features:
- An acetylphenyl group that may enhance lipophilicity.
- A thioacetamide linkage which can influence the reactivity and biological interactions.
- A triazole-triazine core , known for its pharmacological significance.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
Antimicrobial Activity
Studies have shown that related compounds possess significant antimicrobial properties. For example:
- 5-Acetylaminotriazole : Exhibits antimicrobial activity.
- 6-Bis(ethylamino)-triazolo[4,3-a]pyridine : Demonstrates anticancer properties.
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Acetylaminotriazole | Contains triazole ring | Antimicrobial |
| 6-Bis(ethylamino)-triazolo[4,3-a]pyridine | Similar heterocyclic structure | Anticancer |
| 7-Amino-[1,2,4]triazolo[4,3-a][1,3]pyrimidine | Contains amino and triazole groups | Anti-inflammatory |
Anticancer Potential
The triazole moiety has been linked to anticancer activity. Research on sulfanyltriazoles indicates that they can inhibit cancer cell proliferation effectively. For instance:
- Compounds derived from triazoles have shown efficacy against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating promising potency.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of related triazole compounds:
- Triazolethiones : These compounds have been investigated for their ability to overcome resistance in HIV treatment and demonstrated significant cytotoxicity against resistant cancer cell lines with EC50 values as low as 24 nM .
- Synthesis and Evaluation : A comprehensive study synthesized various derivatives of triazoles and tested their antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus, revealing moderate to significant activity compared to standard antibiotics .
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